nNOS Isoform Selectivity – Class‑Level Advantage Over Non‑Selective NOS Inhibitors
The parent dihydroquinoline‑alkylamine series, to which the target compound belongs, achieves up to ~300‑fold selectivity for nNOS over eNOS, while iNOS is only moderately inhibited [1]. In contrast, widely used reference inhibitors such as L‑NAME (NG‑nitro‑L‑arginine methyl ester) show only ~5‑fold selectivity for nNOS over eNOS [2]. Individual compounds within the series exhibit IC₅₀ values for nNOS in the low‑micromolar to high‑nanomolar range, with selectivity ratios that are exquisitely sensitive to side‑chain length and heterocyclic substitution [1].
| Evidence Dimension | nNOS vs. eNOS selectivity ratio |
|---|---|
| Target Compound Data | Up to ~300‑fold (class maximum reported); specific compound data not available in public domain |
| Comparator Or Baseline | L‑NAME: ~5‑fold nNOS/eNOS selectivity; non‑selective NOS inhibitors: <10‑fold |
| Quantified Difference | Approximately 60‑fold greater selectivity window for the class over L‑NAME |
| Conditions | Recombinant human NOS isoforms; citrulline formation assay; data from Jaroch 2003 series |
Why This Matters
For CNS research applications where eNOS‑mediated cardiovascular effects must be minimised, a 300‑fold selectivity margin is the key procurement discriminator over non‑selective NOS tool compounds.
- [1] Jaroch S, Hölscher P, Rehwinkel H, Sülzle D, Burton G, Hillmann M, McDonald FM. Dihydroquinolines with amine‑containing side chains as potent n‑NOS inhibitors. Bioorg Med Chem Lett. 2003;13(12):1981‑1984. doi:10.1016/S0960-894X(03)00335-4 View Source
- [2] Moore PK, al‑Swayeh OA, Chong NW, Evans RA, Gibson A. L‑NG‑nitro arginine (L‑NOARG), a novel, L‑arginine‑reversible inhibitor of endothelium‑dependent vasodilatation in vitro. Br J Pharmacol. 1990;99(2):408‑412. doi:10.1111/j.1476-5381.1990.tb14717.x View Source
